

# Spectroscopic Profile of 2-Hydroxybutanal: A Technical Guide

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## Compound of Interest

Compound Name: *2-Hydroxybutanal*

Cat. No.: *B14680593*

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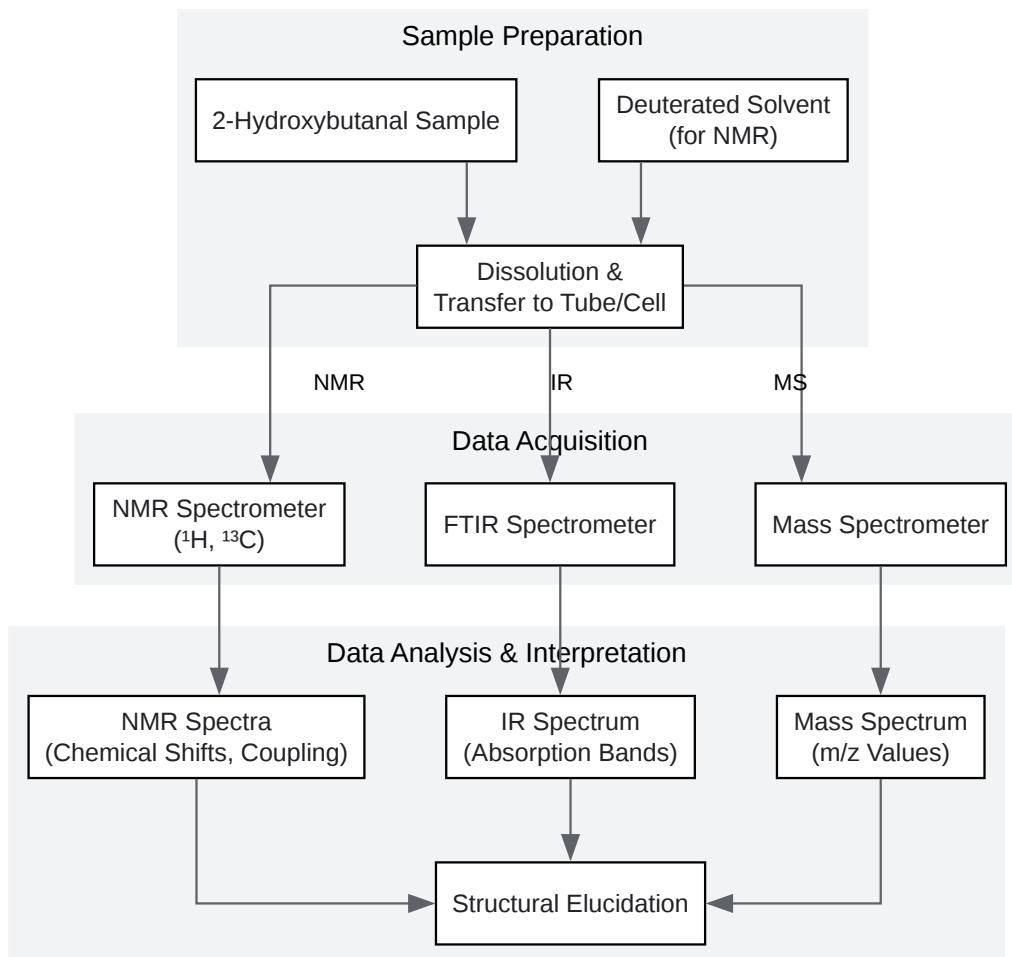
This technical guide provides a detailed overview of the expected spectroscopic data for **2-Hydroxybutanal**, a bifunctional organic molecule containing both a hydroxyl and an aldehyde group. Due to the limited availability of direct experimental spectra in public databases, this document focuses on predicted data derived from established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). Where available, data from structurally related compounds are used for comparative analysis to provide a robust understanding of its spectroscopic characteristics.

## Molecular Structure and Spectroscopic Overview

**2-Hydroxybutanal** possesses the chemical formula  $C_4H_8O_2$  and a molecular weight of approximately 88.11 g/mol .<sup>[1][2][3]</sup> Its structure features a four-carbon chain with an aldehyde group at one terminus (C1) and a secondary alcohol group at the adjacent carbon (C2). This arrangement of functional groups dictates the key features of its spectroscopic signatures.

The following diagram illustrates the workflow for the spectroscopic analysis of a compound like **2-Hydroxybutanal**.

## General Workflow for Spectroscopic Analysis

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Caption: A generalized workflow for the spectroscopic analysis of an organic compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For **2-Hydroxybutanal**, four distinct carbon environments and five distinct proton environments are expected.

The relationship between the molecular structure and its expected NMR signals is depicted below.



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Caption: Correlation of atoms in **2-Hydroxybutanal** to their expected NMR signals.

## <sup>1</sup>H NMR Spectroscopy

The proton NMR spectrum is predicted to show five distinct signals. The chemical shifts are influenced by the electronegativity of the adjacent oxygen atoms.

Proton Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Predicted Multiplicity	Notes
Aldehyde H (CHO)	9.5 - 9.8	Doublet (d)	Coupled to the C2 proton. The high chemical shift is characteristic of aldehyde protons.
Methine H (CHOH)	4.0 - 4.5	Multiplet (m)	Coupled to the aldehyde proton and the methylene protons on C3.
Hydroxyl H (OH)	Variable (e.g., 2.0 - 5.0)	Broad Singlet (br s)	Chemical shift is concentration and solvent dependent. May exchange with D <sub>2</sub> O.
Methylene H (CH <sub>2</sub> )	1.6 - 1.8	Multiplet (m)	Coupled to the methine proton on C2 and the methyl protons on C4.
Methyl H (CH <sub>3</sub> )	0.9 - 1.0	Triplet (t)	Coupled to the methylene protons on C3.

## <sup>13</sup>C NMR Spectroscopy

The carbon NMR spectrum is expected to display four signals, corresponding to the four unique carbon atoms in the molecule.

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)	Notes
Carbonyl C (C=O)	200 - 205	The most downfield signal, typical for an aldehyde carbonyl carbon.
Methine C (C-OH)	65 - 75	Carbon attached to the hydroxyl group.
Methylene C (CH <sub>2</sub> )	25 - 35	
Methyl C (CH <sub>3</sub> )	10 - 15	The most upfield signal.

## Infrared (IR) Spectroscopy

The IR spectrum of **2-Hydroxybutanal** will be dominated by absorptions from its hydroxyl and carbonyl functional groups.

Vibrational Mode	Predicted Wavenumber (cm <sup>-1</sup> )	Intensity	Notes
O-H Stretch	3200 - 3600	Strong, Broad	The broadness is due to hydrogen bonding. This is a key indicator of the alcohol group.
C-H Stretch (sp <sup>3</sup> )	2850 - 3000	Medium-Strong	From the alkyl portions of the molecule.
C-H Stretch (aldehyde)	2700 - 2850 and 2800 - 2950	Medium, often two peaks	The lower wavenumber peak is particularly characteristic of an aldehyde C-H stretch.
C=O Stretch (aldehyde)	1720 - 1740	Strong	A very intense and sharp peak, characteristic of a saturated aldehyde.
C-O Stretch (alcohol)	1050 - 1150	Medium-Strong	

## Mass Spectrometry (MS)

In mass spectrometry, **2-Hydroxybutanal** will undergo fragmentation upon ionization. The molecular ion peak ( $[M]^+$ ) would be expected at an m/z of 88.

m/z Value	Predicted Fragment	Notes
88	$[\text{C}_4\text{H}_8\text{O}_2]^+$	Molecular ion peak.
87	$[\text{M}-\text{H}]^+$	Loss of the aldehydic hydrogen.
71	$[\text{M}-\text{OH}]^+$	Loss of the hydroxyl radical.
59	$[\text{CH}(\text{OH})\text{CHO}]^+$	Alpha-cleavage between C2 and C3.
45	$[\text{CH}_3\text{CHOH}]^+$	Cleavage resulting in a fragment containing the hydroxyl group.
29	$[\text{CHO}]^+$ or $[\text{C}_2\text{H}_5]^+$	Aldehyde fragment or ethyl fragment from cleavage.

## Experimental Protocols

While specific experimental data for **2-Hydroxybutanal** is not widely published, the following are general protocols for obtaining the spectroscopic data discussed.

## NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **2-Hydroxybutanal** in approximately 0.6-0.7 mL of a deuterated solvent (e.g.,  $\text{CDCl}_3$ ,  $\text{D}_2\text{O}$ , or  $\text{DMSO-d}_6$ ) in a 5 mm NMR tube. The choice of solvent is critical and can affect chemical shifts, particularly for the hydroxyl proton.
- Instrumentation: A standard NMR spectrometer with a field strength of 300-600 MHz is typically sufficient.
- $^1\text{H}$  NMR Acquisition: Acquire a one-dimensional proton spectrum. Key parameters to set include the spectral width, number of scans, and relaxation delay. Tetramethylsilane (TMS) is commonly used as an internal standard (0 ppm).
- $^{13}\text{C}$  NMR Acquisition: Acquire a one-dimensional proton-decoupled carbon spectrum. A larger number of scans is typically required compared to  $^1\text{H}$  NMR due to the low natural abundance

of  $^{13}\text{C}$ .

## IR Spectroscopy

- Sample Preparation: For a liquid sample like **2-Hydroxybutanal**, the simplest method is to place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.
- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the clean salt plates is first recorded. Then, the spectrum of the sample is acquired and the background is automatically subtracted. The data is typically collected over a range of 4000 to 400  $\text{cm}^{-1}$ .

## Mass Spectrometry

- Sample Introduction: The sample can be introduced via direct infusion or through a chromatographic system like Gas Chromatography (GC-MS). GC-MS is well-suited for a volatile compound like **2-Hydroxybutanal**.
- Ionization: Electron Ionization (EI) is a common method that will induce fragmentation, providing structural information.
- Analysis: The ions are separated by their mass-to-charge ratio ( $\text{m/z}$ ) by a mass analyzer (e.g., quadrupole or time-of-flight).

This guide provides a foundational understanding of the expected spectroscopic properties of **2-Hydroxybutanal** for researchers and professionals in the field. Experimental verification of these predictions is recommended for definitive characterization.

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